3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazole
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Overview
Description
3-Bromo-5-methanesulfonyl-1-methyl-1H-pyrazole is a heterocyclic organic compound characterized by the presence of a pyrazole ring substituted with bromine, methanesulfonyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.
Methanesulfonylation: The methanesulfonyl group is introduced using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) or pyridine.
Methylation: The methyl group is typically introduced via methylation reactions using methyl iodide (MeI) or dimethyl sulfate (DMS) under basic conditions.
Industrial Production Methods
Industrial production of 3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazole involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfides.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura or Heck reactions, facilitated by palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Scientific Research Applications
Chemistry
3-Bromo-5-methanesulfonyl-1-methyl-1H-pyrazole is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create derivatives with biological activity, such as enzyme inhibitors or receptor modulators.
Industry
In the agrochemical industry, derivatives of this compound are investigated for their potential as pesticides or herbicides. Its structural features allow for the development of compounds with specific activity against pests or weeds.
Mechanism of Action
The mechanism by which 3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazole exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine and methanesulfonyl groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methyl-1H-pyrazole: Lacks the methanesulfonyl group, making it less versatile in certain reactions.
5-Methanesulfonyl-1-methyl-1H-pyrazole: Lacks the bromine atom, affecting its reactivity in substitution reactions.
3-Bromo-1-methyl-1H-pyrazole: Lacks the methanesulfonyl group, limiting its applications in sulfone chemistry.
Uniqueness
3-Bromo-5-methanesulfonyl-1-methyl-1H-pyrazole is unique due to the combination of bromine, methanesulfonyl, and methyl groups on the pyrazole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2742659-82-9 |
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Molecular Formula |
C5H7BrN2O2S |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
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